NPC 200

説明

selective antagonist at adenosine A1 receptors

Structure

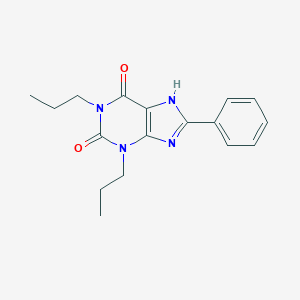

2D Structure

3D Structure

特性

IUPAC Name |

8-phenyl-1,3-dipropyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIGSMOZKDCDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006449 | |

| Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85872-53-3 | |

| Record name | 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85872-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-8-phenylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Xanthine Derivatives in Adenosine Receptor Research

Xanthine (B1682287) and its derivatives, a class of naturally occurring and synthetic compounds, have long been recognized for their pharmacological effects. Perhaps the most well-known xanthines are caffeine (B1668208) and theophylline (B1681296), which act as antagonists at adenosine (B11128) receptors. windows.net Adenosine receptors are a group of G protein-coupled receptors that are activated by the endogenous nucleoside adenosine and play a vital role in regulating a vast array of physiological processes. tandfonline.com These receptors are broadly classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

The interaction of xanthine derivatives with these receptors has been a focal point of research for decades. Initially, the effects of compounds like theophylline were attributed to the inhibition of phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP). windows.net However, it is now well-established that their primary mechanism of action at physiological concentrations is the blockade of adenosine receptors. windows.net This understanding has spurred the development of a multitude of synthetic xanthine derivatives with modified structures to enhance their potency and selectivity for specific adenosine receptor subtypes. windows.netnih.gov The strategic addition of different chemical groups to the xanthine core has allowed scientists to create a diverse library of compounds, each with a unique profile of receptor interaction.

Overview of 1,3 Dipropyl 8 Phenylxanthine As a Key Pharmacological Probe

Synthetic Methodologies for 1,3-Dipropyl-8-phenylxanthine and its Analogs

The synthesis of 1,3-dipropyl-8-phenylxanthine and its analogs typically involves the Traube synthesis, a classical method for preparing purines. biointerfaceresearch.com This process often starts with the condensation of a dialkylurea, such as 1,3-dipropylurea, with cyanoacetic acid to form a 6-aminouracil (B15529) derivative. biointerfaceresearch.comnih.gov This intermediate is then nitrosated at the 5-position, followed by reduction to yield a 5,6-diaminouracil (B14702). biointerfaceresearch.comnih.gov The final step involves condensation of this diaminouracil with a carboxylic acid or an aldehyde, followed by cyclization to form the xanthine ring system. biointerfaceresearch.comnih.govresearchgate.net For instance, reacting 1,3-dipropyl-5,6-diaminouracil with benzoic acid or benzaldehyde (B42025) derivatives leads to the formation of 1,3-dipropyl-8-phenylxanthine and its analogs. nih.gov

Variations of this methodology exist to improve efficiency and yield. One approach involves a one-step synthesis via tandem ring closure at room temperature. acs.org Another common route is the reaction of N-mono or dialkylated 5,6-diaminouracil with aldehydes, followed by oxidative cyclization of the resulting imine precursors. researchgate.net

Design and Synthesis of Functionalized Congeners

To enhance the pharmacological properties and facilitate research applications, functionalized congeners of 1,3-dipropyl-8-phenylxanthine have been designed and synthesized. This "functionalized congener" approach involves attaching a reactive chemical moiety to the parent molecule, allowing for its covalent linkage to various carriers or reporter groups without significantly compromising its receptor affinity. nih.govnih.gov

Amine, Amino Acid, and Peptide Derivatives for Receptor Probing

A key strategy in developing functionalized congeners is the introduction of amine, amino acid, and peptide derivatives. This is often achieved by modifying the para-position of the 8-phenyl ring, which can accommodate functional groups for attachment. nih.gov For example, 1,3-dipropyl-8-(p-carboxymethylphenyl)xanthine serves as a versatile intermediate for creating a variety of derivatives. nih.gov

By coupling this carboxylic acid congener with amines, amino acids, or peptides using standard amide coupling methods, researchers have produced a range of potent adenosine receptor antagonists. nih.govnih.gov These modifications can enhance water solubility and provide a handle for further chemical elaboration. nih.gov For instance, the xanthine amine congener (XAC), an amine-functionalized derivative, has been shown to be a highly potent antagonist at A2 adenosine receptors. nih.gov Furthermore, amino acid and peptide conjugates have demonstrated high potency at both A1 and A2 receptor subclasses, with some showing selectivity towards A1 receptors. nih.gov Analogs containing D-tyrosine (B559537) have been identified as having potential for the development of iodinated radioligands. nih.gov

Strategic Aryl and Other Substituent Modifications to Modulate Receptor Interactions

Strategic modifications to the aryl group and other substituents on the 1,3-dipropyl-8-phenylxanthine scaffold have been instrumental in modulating receptor affinity and selectivity. The introduction of various substituents on the 8-phenyl ring significantly impacts the compound's interaction with adenosine receptors. nih.gov

Research has shown that the 1,3-dipropyl and 8-phenyl substituents confer high potency. nih.gov Further modifications of the 8-phenyl group can enhance selectivity for specific adenosine receptor subtypes. For example, dihydroxyphenyl analogs, while not exceptionally potent, exhibit selectivity for the A1 receptor. nih.gov The compound 1,3-dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine was found to be a highly selective A1 antagonist. nih.gov The introduction of polar substituents, such as sulfonate or carboxylate groups, can increase water solubility, a desirable property for in vivo studies. acs.org For instance, 1-propyl-8-p-sulfophenylxanthine is a highly water-soluble and selective A2B antagonist. acs.org

Quantitative structure-activity relationship (QSAR) studies have revealed that potency is more significantly affected by changes in ortho-phenyl substitution compared to para-phenyl substitution. nih.gov These findings have guided the synthesis of new derivatives with improved properties, such as the highly potent and water-soluble sulfonamide derivatives. nih.gov The introduction of sulfur-containing moieties, such as thienyl groups, has also been explored to increase selectivity and provide sites for radiolabeling. nih.gov

Development of Radiolabeled Ligands from the 1,3-Dipropyl-8-phenylxanthine Scaffold

The development of radiolabeled ligands derived from the 1,3-dipropyl-8-phenylxanthine scaffold has been crucial for studying adenosine receptors using techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). mdpi.com These radioligands allow for the non-invasive in vivo imaging and quantification of receptor distribution and density. mdpi.commdpi.com

A significant advancement in this area was the development of [3H]xanthine amine congener ([3H]XAC). nih.govscilit.com This tritiated amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine exhibits high receptor affinity, high specific activity, and lower nonspecific binding compared to earlier radioligands like 1,3-diethyl-8-[3H]phenylxanthine. nih.govnih.gov [3H]XAC has been successfully used as an antagonist radioligand to characterize A1 adenosine receptors in various tissues. nih.govresearchgate.net

The functionalized congener approach has also been instrumental in creating radioligands. By incorporating a functional group suitable for radiolabeling, such as a site for iodination (e.g., in D-tyrosine containing derivatives) or for the introduction of positron-emitting isotopes like 11C or 18F, researchers can generate probes for PET imaging. nih.govillinois.eduresearchgate.net For example, analogs containing a d-tyrosine have potential for the development of iodinated radioligands. nih.gov The synthesis of such radiolabeled molecules is a critical step in advancing our understanding of adenosine receptor function in both normal physiology and disease states. mdpi.com

Pharmacological Characterization and Receptor Interaction Dynamics

Elucidation of Mechanism of Action: Adenosine (B11128) Receptor Antagonism

1,3-Dipropyl-8-phenylxanthine functions as an antagonist at adenosine receptors. nih.govdrugbank.com Its core mechanism involves blocking the physiological effects of adenosine, a ubiquitous nucleoside that modulates numerous bodily functions by activating its specific receptors. drugbank.comd-nb.info The xanthine (B1682287) structure is classical for adenosine receptor antagonists, with caffeine (B1668208) and theophylline (B1681296) being well-known non-selective examples. drugbank.comnih.gov Modifications to the basic xanthine structure, such as the introduction of 1,3-dipropyl and 8-phenyl groups, have been instrumental in developing compounds with higher potency and selectivity for specific adenosine receptor subtypes. nih.govnih.gov

Functionalized congeners of 1,3-dipropyl-8-phenylxanthine have been developed to improve properties like water solubility and to serve as powerful research tools. nih.gov For instance, the amine-functionalized derivative, known as xanthine amine congener (XAC), has been created for use as a radioligand in receptor binding assays. pnas.orgnih.gov These derivatives maintain the fundamental antagonistic action at adenosine receptors, allowing for detailed investigation of receptor function and distribution. nih.govpnas.org The antagonism is competitive, meaning the compound vies with adenosine and other agonists for the same binding site on the receptor. d-nb.info

Adenosine Receptor Subtype Affinity and Selectivity Profiling

The interaction of 1,3-dipropyl-8-phenylxanthine and its derivatives has been characterized across the four known adenosine receptor subtypes: A1, A2A, A2B, and A3. researchgate.net The pattern of affinity and selectivity is a key aspect of its pharmacological profile.

Research has consistently shown that substitutions at the 1,3- and 8-positions of the xanthine core significantly influence affinity for the A1 adenosine receptor. nih.govpsu.edu Specifically, the combination of 1,3-dipropyl groups with an 8-phenyl substituent results in compounds with high affinity for A1 receptors. nih.govdrugbank.com The parent compound, 1,3-dipropyl-8-phenylxanthine, demonstrates a clear selectivity for the A1 receptor subtype over others. nih.govtocris.com

Functionalized congeners have been synthesized to further explore and refine this A1 selectivity. nih.gov For example, the amine congener XAC, when radiolabeled, binds with high affinity to A1 receptors in various tissues, including rat cerebral cortical membranes (Kd of 1.23 nM) and calf brain membranes (Kd = 0.17 nM). pnas.org The higher potency of the agonist N6-(R-phenylisopropyl)adenosine compared to 5'-N-ethylcarboxamidoadenosine in inhibiting [3H]XAC binding confirms that this interaction occurs at an A1-adenosine receptor. pnas.org Another derivative, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), which combines the 1,3-dipropyl substitution with an 8-cyclopentyl group, shows even greater A1 selectivity, with a Ki value of 0.45 nM at the A1 receptor of rat fat cells, making it over 700-fold more selective for A1 than A2 receptors. d-nb.info While not a phenylxanthine, the data for DPCPX underscores the importance of the 1,3-dipropyl substitution for A1 affinity.

| Derivative | Receptor | Tissue/Cell Line | Affinity (Ki/Kd) | Selectivity |

| XAC | A1 | Rat Cerebral Cortex | 1.23 nM (Kd) | A1 selective |

| XAC | A1 | Calf Brain | 0.17 nM (Kd) | A1 selective |

| 1,3-dipropyl-8-phenylxanthine | A1 | Rat Fat Cells | ~15-30 nM (Ki) | ~30-fold vs. A2 |

| DPCPX | A1 | Rat Fat Cells | 0.45 nM (Ki) | >700-fold vs. A2 |

While the primary selectivity of many 1,3-dipropyl-8-phenylxanthine derivatives is for the A1 receptor, they also interact with the A2A subtype. The parent compound competitively antagonizes A2A receptor-mediated stimulation of adenylate cyclase. d-nb.info However, its affinity for A2A receptors is considerably lower than for A1 receptors. d-nb.info For instance, DPCPX displayed a Ki value of 330 nM at the A2 receptor of human platelets, highlighting its A1-selective nature. d-nb.info

Derivatives have been specifically designed to target A2A receptors. researchgate.net For example, fluorescently labeled antagonists based on the 1,3-dipropyl-8-phenylxanthine pharmacophore have been synthesized and show moderate affinity for A2A receptors, with Ki values in the range of 144-316 nM. nih.govresearchgate.net The xanthine amine congener (XAC) has also been characterized as a potent antagonist at A2 adenosine receptors in human platelets, with a KB of 24 nM and a Kd of 12 nM in binding assays. nih.gov This made [3H]XAC the first high-affinity antagonist radioligand for A2 receptors. nih.gov

The A2B adenosine receptor, which has a low affinity for adenosine, has become a target for drug discovery, particularly for inflammatory conditions. semanticscholar.org While classic xanthines like theophylline are non-selective, derivatives of 1,3-dipropyl-8-phenylxanthine have been developed as highly potent and selective A2B antagonists. nih.govacs.org

By synthesizing various amide derivatives of 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-di-(n-propyl)xanthine, researchers have created compounds with nanomolar affinity for human A2B receptors. acs.org For example, a p-cyanoanilide derivative (MRS-1754) showed a Ki value of 1.97 nM at the human A2B receptor and was 400-fold, 245-fold, and 123-fold selective against human A1, A2A, and A3 receptors, respectively. acs.org Another compound, 1,3-dipropyl-8-(1H-pyrazol-4-yl)xanthine, had high A2B affinity (9 nM) but lacked selectivity. nih.gov Further modifications led to compounds like CVT-6883, which displayed both high affinity and good selectivity for the A2B receptor over other subtypes. nih.gov

| Derivative | Receptor | Affinity (Ki) | Selectivity vs. A1/A2A/A3 |

| MRS-1754 (p-cyanoanilide) | Human A2B | 1.97 nM | 400x, 245x, 123x |

| Compound 20 (p-aminoacetophenone) | Human A2B | 1.39 nM | Highly Selective |

| CVT-5450 | A2B | 9 nM | Low Selectivity |

| CVT-6883 | A2B | Good | Good Selectivity |

The A3 adenosine receptor is another important subtype, and its interaction with xanthine antagonists has been explored. Generally, 1,3-dipropyl-8-phenylxanthine derivatives show lower affinity for the A3 receptor compared to the A1 and A2B subtypes. acs.org For instance, the highly A2B-selective antagonist MRS-1754 was 123-fold selective over the human A3 receptor. acs.org

Studies on the cloned human A3 receptor show it is blocked by xanthine antagonists, but compounds like 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) are significantly less potent at this subtype. uniprot.org However, specific fluorescent antagonists derived from the 1,3-dipropyl-8-phenylxanthine scaffold have been synthesized that show some affinity for the A3 receptor, although typically less than for A2A. nih.govresearchgate.net

Receptor Binding Kinetics and Thermodynamics

The binding of 1,3-dipropyl-8-phenylxanthine derivatives to adenosine receptors is a dynamic process characterized by specific kinetic and thermodynamic parameters. The use of radiolabeled antagonists like [3H]XAC and [3H]DPCPX has been crucial for these studies. d-nb.infopnas.org

Binding of these antagonists is saturable and reversible. d-nb.infopnas.org For [3H]XAC, binding to A1 receptors in rat cortical membranes showed a Kd of 1.23 nM and a maximum binding capacity (Bmax) of 580 fmol/mg of protein. pnas.org In the absence of guanine (B1146940) nucleotides like GTP, the binding inhibition curves for adenosine agonists are often biphasic. pnas.org This indicates that the antagonist radioligand is binding to a receptor population that exists in both high-affinity and low-affinity states for the agonist, a hallmark of G protein-coupled receptors. pnas.org When GTP is present, the high-affinity state is converted to a low-affinity state, resulting in monophasic, low-affinity inhibition curves for agonists. pnas.org

Determination of Association and Dissociation Rate Constants

The kinetics of ligand-receptor binding, specifically the rates of association (k_on_) and dissociation (k_off_), are fundamental parameters that define the temporal aspects of drug action. For the A2B adenosine receptor (A2BAR), a series of 8-phenylxanthine (B3062520) derivatives have been evaluated to determine these kinetic parameters. semanticscholar.org

In one study, competition association experiments were performed using a radioligand, [³H]PSB-603, to characterize the binding kinetics of various xanthine derivatives to Chinese Hamster Ovary (CHO) cells expressing the human A2BAR. semanticscholar.org The association of the radioligand was initiated by the addition of cell membranes, and the amount of bound radioligand was measured at different time points. semanticscholar.org Similarly, washout experiments were conducted to determine the dissociation rate. semanticscholar.org These studies revealed a clear relationship between the chemical structure of the antagonists and their kinetic profiles, particularly the dissociation rate constant. semanticscholar.org

For instance, the xanthine amine congener (XAC), a functionalized derivative of 1,3-dipropyl-8-phenylxanthine, has been characterized at A2-adenosine receptors in rabbit striatum. At 24°C, the association rate constant (k_on_) was determined to be 0.13 min⁻¹ nM⁻¹, and the dissociation rate constant (k_off_) was 0.36 min⁻¹. nih.gov These kinetic values resulted in a calculated dissociation constant (Kd) of 2.77 nM, which aligns well with the Kd of 3.8 nM obtained from saturation binding experiments. nih.gov

Another radioligand, [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine), has been used to study A1 adenosine receptors. At 25°C, the association rate constant (k+1) was found to be 0.09 nM⁻¹ min⁻¹, and the dissociation rate constant (k-1) was 0.045 min⁻¹, yielding a kinetic Kd of 0.5 nM. d-nb.info The binding of [³H]DPCPX to A1 receptors is influenced by factors such as guanine nucleotides. For example, in the presence of GTP, the association rate constant for [³H]DPCPX was slightly decreased, while the dissociation rate constant remained largely unaffected. d-nb.info

The kinetic profiling of these compounds provides valuable insights into their residence time at the receptor, a parameter that is increasingly recognized as a critical determinant of in vivo efficacy. researchgate.net

Analysis of Saturation Binding Parameters (Kd, Bmax)

Saturation binding analysis is a cornerstone of receptor pharmacology, providing quantitative measures of receptor affinity (Kd) and density (Bmax). The Kd represents the equilibrium dissociation constant, indicating the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity. The Bmax, or maximum binding capacity, reflects the total number of receptors in a given preparation. graphpad.com

For 1,3-dipropyl-8-phenylxanthine derivatives, saturation binding studies have been instrumental in characterizing their interaction with various adenosine receptor subtypes. For example, the tritiated xanthine amine congener, [³H]XAC, exhibits high-affinity binding to A1 adenosine receptors. In rat cerebral cortical membranes, [³H]XAC displayed a Kd of 1.23 nM and a Bmax of 580 fmol/mg of protein. nih.gov Notably, the affinity of [³H]XAC for A1 receptors shows species-dependent variations, with a higher affinity in calf brain membranes (Kd = 0.17 nM) and a slightly lower affinity in guinea pig brain membranes (Kd = 3.0 nM). nih.gov

In human platelet membranes, which are rich in A2 adenosine receptors, [³H]XAC binds with a Kd of 12 nM and a Bmax of 1.1 pmol/mg of protein. nih.gov Similarly, when used to label A2 receptors in rabbit striatum, [³H]XAC showed a Kd of 3.8 nM and a Bmax of 1.23 pmol/mg of protein. nih.gov

Another important radioligand, [³H]DPCPX, has been used to characterize A1 adenosine receptors in various tissues. In membranes from bovine brain and heart, as well as rat brain and fat cells, [³H]DPCPX bound with high affinity, with Kd values ranging from 50 to 190 pM. d-nb.info In frog brain membranes, [³H]DPCPX showed a Kd of 43.8 nM and a Bmax of 0.238 pmol/mg of protein. nih.gov

These saturation binding data are crucial for understanding the affinity and density of adenosine receptors in different tissues and for evaluating the potency of novel xanthine-based antagonists.

| Compound | Receptor/Tissue | Kd (nM) | Bmax (fmol/mg or pmol/mg) | Reference |

|---|---|---|---|---|

| [³H]XAC | Rat Cerebral Cortex (A1) | 1.23 | 580 fmol/mg | nih.gov |

| [³H]XAC | Calf Brain (A1) | 0.17 | Not Specified | nih.gov |

| [³H]XAC | Guinea Pig Brain (A1) | 3.0 | Not Specified | nih.gov |

| [³H]XAC | Human Platelets (A2) | 12 | 1.1 pmol/mg | nih.gov |

| [³H]XAC | Rabbit Striatum (A2) | 3.8 | 1.23 pmol/mg | nih.gov |

| [³H]DPCPX | Bovine/Rat Tissues (A1) | 0.05-0.19 | Not Specified | d-nb.info |

| [³H]DPCPX | Frog Brain | 43.8 | 0.238 pmol/mg | nih.gov |

Competitive Radioligand Binding Investigations

Competitive radioligand binding assays are essential for determining the affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from its receptor. These studies provide inhibition constants (Ki), which are a measure of the antagonist's potency.

The potency of 1,3-dipropyl-8-phenylxanthine and its analogs as adenosine receptor antagonists has been extensively evaluated through competitive binding studies. For example, 1,3-dipropyl-8-phenylxanthine itself is significantly more potent at A1 receptors compared to A2 receptors. nih.gov The introduction of an 8-phenyl substituent to the 1,3-dipropylxanthine (B15781) core markedly increases its activity at adenosine receptors. nih.gov

In competitive binding assays against [³H]PIA binding to A1 receptors in rat brain membranes, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) demonstrated high A1-selectivity. d-nb.info The Ki value for DPCPX at the A1 receptor of rat fat cells was 0.45 nM, while at the A2 receptor of human platelets, it was 330 nM, indicating over 700-fold selectivity for the A1 subtype. d-nb.info

The xanthine amine congener (XAC), a functionalized derivative, is a potent antagonist at both A1 and A2 receptors. In human platelet membranes, XAC competitively inhibited the binding of [³H]NECA with a KB value of 24 nM. nih.gov In competition with [³H]XAC binding in rabbit striatal membranes, the rank order of potency for antagonists was XAC ≈ Nα-Me-XAC >> CPX = XCC > 1,3-dipropyl-8-p-sulfophenylxanthine (B14053) > PSPT. nih.gov

These competitive binding investigations have been crucial in establishing the structure-activity relationships for this class of compounds and in identifying derivatives with high affinity and selectivity for specific adenosine receptor subtypes.

Structure-Activity Relationships (SAR) for Adenosine Receptor Antagonism

The systematic modification of the 1,3-dipropyl-8-phenylxanthine scaffold has provided a wealth of information regarding the structural requirements for potent and selective adenosine receptor antagonism.

Influence of 1,3-Dialkyl Substitutions on Potency and Selectivity

The nature of the alkyl substituents at the 1 and 3 positions of the xanthine core plays a critical role in determining both the potency and selectivity of these compounds for adenosine receptors. Generally, increasing the length of the alkyl chains from methyl to propyl enhances the affinity for adenosine receptors. nih.gov For instance, the extension of the 1,3-methyl groups of theophylline to 1,3-dipropyl groups in 1,3-dipropylxanthine results in a 15-fold enhancement in affinity for A2B receptors. nih.gov

Studies have shown that 1,3-dipropyl substitutions generally lead to higher affinity at adenosine receptors. d-nb.info However, the optimal alkyl chain length can vary depending on the desired receptor subtype selectivity. For A2B adenosine receptors, smaller 1,3-dialkyl groups like methyl and ethyl have been found to increase selectivity while maintaining high affinity. acs.org Conversely, larger 1,3-dialkyl groups such as isobutyl and butyl tend to decrease both affinity and selectivity for the A2B receptor. acs.org

In the context of A1 adenosine receptors, the 1,3-dipropyl substitution is a key feature of many potent antagonists, including the highly selective 8-cyclopentyl-1,3-dipropylxanthine (DPCPX). d-nb.info The combination of the 1,3-dipropyl groups with specific substituents at the 8-position is a common strategy to achieve high A1 affinity and selectivity.

Impact of Substitutions on the 8-Phenyl Ring on Receptor Interactions

The 8-phenyl group is a crucial determinant of the pharmacological profile of xanthine-based adenosine receptor antagonists. The introduction of an 8-phenyl substituent to theophylline or 1,3-dipropylxanthine markedly increases their activity at adenosine receptors. nih.gov The substitution pattern on this phenyl ring significantly influences both the affinity and selectivity for different adenosine receptor subtypes. researchgate.net

It has been observed that the A2A receptor can tolerate bulkier substituents on the 8-phenyl ring compared to the A1 receptor. researchgate.net This differential tolerance has been exploited to design selective A2A antagonists. For instance, the introduction of a p-carboxy or p-sulfo group on the 8-phenyl ring generally decreases activity and selectivity for the A1 receptor. nih.gov However, 1,3-dipropyl-8-(p-sulfophenyl)xanthine retains selectivity for A1 receptors. nih.gov

For A2B receptor antagonism, various amide derivatives of 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-di-(n-propyl)xanthine have been synthesized and evaluated. acs.org Highly potent and selective A2B antagonists were identified, such as a p-aminoacetophenone derivative and a p-cyanoanilide derivative. acs.org The location of substituents on the 8-phenyl ring is critical; for example, changing the positions of an alkyl aminoalkoxy side chain and a methoxy (B1213986) group can significantly alter the binding properties at adenosine receptor subtypes. researchgate.net

Effects of Functionalization and Conjugation on Pharmacological Profile

Functionalization of the 1,3-dipropyl-8-phenylxanthine scaffold, often at the para position of the 8-phenyl ring, has been a successful strategy to develop potent and selective adenosine receptor antagonists with improved physicochemical properties. This "functionalized congener" approach involves attaching a reactive chain that can be coupled to various moieties like amines, amino acids, and peptides. nih.gov

One of the most well-studied functionalized congeners is the xanthine amine congener (XAC), which is derived from 1,3-dipropyl-8-phenylxanthine. nih.gov XAC is a potent antagonist at both A1 and A2 adenosine receptors and has been instrumental as a radioligand for receptor studies. nih.govnih.gov The attachment of amino acids to the functionalized chain of XAC results in conjugates with high potency at both A1 and A2A receptors, often with some selectivity towards A1 receptors. nih.gov These conjugates also exhibit improved solubility due to the presence of charged amino groups. nih.gov

Cellular and Molecular Pharmacodynamics

Modulation of Adenylate Cyclase Signaling Pathways

1,3-Dipropyl-8-phenylxanthine demonstrates a significant ability to modulate the activity of adenylate cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP), a key second messenger. nih.govnih.gov Its effects are subtype-dependent, exhibiting inhibitory action at A1 receptors and antagonistic action at A2 receptors.

1,3-Dipropyl-8-phenylxanthine acts as a potent antagonist at A1 adenosine (B11128) receptors, which are typically coupled to inhibitory G proteins (Gi). nih.govscbt.com Activation of A1 receptors by adenosine leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. By blocking this interaction, 1,3-dipropyl-8-phenylxanthine prevents the adenosine-mediated inhibition of adenylate cyclase. d-nb.info This antagonistic activity has been demonstrated in various cell types, including rat fat cells. nih.govnih.gov Studies have shown that 1,3-dipropyl-8-phenylxanthine exhibits a higher affinity for A1 receptors compared to A2 receptors, with a selectivity ratio of about 30. nih.gov In rat fat cell membranes, the Ki-value for this antagonism at the A1 receptor is 0.45 nM. d-nb.info

Table 1: Antagonistic Activity of 1,3-Dipropyl-8-phenylxanthine at A1 Receptors

| Cell Type | Receptor Subtype | Effect on Adenylate Cyclase | Ki-value (nM) |

| Rat Fat Cells | A1 | Inhibition of agonist-induced inhibition | 0.45 d-nb.info |

This table summarizes the inhibitory constant (Ki) of 1,3-dipropyl-8-phenylxanthine at A1 adenosine receptors in rat fat cells, indicating its potent antagonism.

In contrast to A1 receptors, A2 adenosine receptors (both A2A and A2B subtypes) are coupled to stimulatory G proteins (Gs). nih.gov Activation of A2 receptors by adenosine stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels. 1,3-Dipropyl-8-phenylxanthine acts as an antagonist at these receptors, blocking the stimulatory effect of adenosine agonists on adenylate cyclase. nih.govd-nb.info This has been observed in human platelets and rat pheochromocytoma PC 12 cells, where it competitively antagonizes the stimulation of adenylate cyclase by agonists like NECA. nih.govd-nb.info The Ki-value for this antagonism at the A2 receptor of human platelets is 330 nM, highlighting its lower affinity for A2 receptors compared to A1 receptors. d-nb.info

Table 2: Antagonistic Activity of 1,3-Dipropyl-8-phenylxanthine at A2 Receptors

| Cell Type | Receptor Subtype | Effect on Adenylate Cyclase | Ki-value (nM) |

| Human Platelets | A2 | Antagonism of agonist-induced stimulation | 330 d-nb.info |

| PC 12 Cells | A2A | Antagonism of agonist-induced stimulation | Not specified |

This table shows the inhibitory constant (Ki) of 1,3-dipropyl-8-phenylxanthine at A2 adenosine receptors in human platelets, demonstrating its antagonistic properties.

Investigation of G Protein Coupling and Receptor Conformational States

The interaction of 1,3-dipropyl-8-phenylxanthine with adenosine receptors is intricately linked to the coupling of these receptors with G proteins and the resulting conformational changes. The binding of an antagonist like 1,3-dipropyl-8-phenylxanthine can stabilize the receptor in an inactive conformational state, preventing its interaction with G proteins and subsequent signaling.

Studies using radioligand binding assays have provided insights into these interactions. For instance, the binding of the radiolabeled antagonist [3H]XAC, a functionalized congener of 1,3-dipropyl-8-phenylxanthine, to A1 receptors is sensitive to the presence of GTP. pnas.org In the absence of GTP, adenosine agonists exhibit biphasic inhibition curves, suggesting the presence of both high- and low-affinity agonist states of the A1 receptor. pnas.org However, in the presence of GTP, which promotes the dissociation of the G protein from the receptor, agonists show monophasic, low-affinity inhibition. pnas.org This indicates that the high-affinity state is dependent on the receptor being coupled to a G protein. Antagonists like 1,3-dipropyl-8-phenylxanthine typically bind with similar affinity to both the G protein-coupled and uncoupled states of the receptor. pnas.org

Interactions with Other Intracellular Signaling Cascades Beyond Adenylate Cyclase

While the primary signaling pathway modulated by 1,3-dipropyl-8-phenylxanthine is the adenylate cyclase cascade, its antagonism of adenosine receptors can indirectly influence other intracellular signaling pathways. Adenosine receptors have been shown to couple to other effector systems, including phospholipase C and various ion channels. researchgate.net By blocking adenosine receptor activation, 1,3-dipropyl-8-phenylxanthine has the potential to alter signaling through these pathways as well. For example, some adenosine receptor subtypes are known to modulate intracellular calcium levels. acs.org However, the direct effects of 1,3-dipropyl-8-phenylxanthine on these alternative signaling cascades are less extensively characterized than its impact on adenylate cyclase. Further research is needed to fully elucidate the broader spectrum of its intracellular effects.

Biological and Physiological Research Findings

Investigations in the Neurological System

1,3-Dipropyl-8-phenylxanthine and its derivatives have been extensively studied for their effects on the central nervous system, primarily due to their potent interaction with adenosine (B11128) receptors, which are crucial modulators of neuronal function.

Research has established that 1,3-Dipropyl-8-phenylxanthine is a potent antagonist of adenosine receptors. scbt.com Its derivatives, particularly functionalized congeners, have been instrumental as radioligands for characterizing these receptors in brain tissue. An amine-functionalized derivative, known as [3H]xanthine amine congener ([3H]XAC), demonstrates high affinity for adenosine receptors in the brain membranes of various species. nih.govbiocrick.com

In rat cerebral cortical membranes, [3H]XAC shows saturable and specific binding with a dissociation constant (Kd) of 1.23 nM and a maximum binding capacity (Bmax) of 580 fmol/mg of protein. nih.govpnas.org The compound's binding is more potently inhibited by N6-(R-Phenylisopropyl)adenosine (R-PIA) than by 5'-N-ethylcarboxamidoadenosine (NECA), which is characteristic of binding to the A1 subtype of adenosine receptors. nih.gov Further studies have shown that receptor sites in calf brain membranes have an even higher affinity for [3H]XAC (Kd = 0.17 nM), while guinea pig brain membranes show a slightly lower affinity (Kd = 3.0 nM). nih.gov The density of these binding sites appears to be similar across the brain membranes of these species. nih.gov

Competition binding assays using rat brain membranes have quantified the affinity of 1,3-Dipropyl-8-phenylxanthine and related compounds for these A1-adenosine receptors. These studies highlight the structural requirements for high-affinity binding, noting that 1,3-dipropyl substitutions and an 8-phenyl moiety enhance potency. nih.govnih.gov 1,3-Dipropyl-8-phenylxanthine itself shows a 30-fold greater potency at A1 receptors compared to A2 receptors. nih.gov

| Compound | Kᵢ (nM) at Rat Brain A₁ Receptors |

| 1,3-Dipropyl-8-[H₂N(CH₂)₂NHCOCH₂O-phenyl]xanthine (XAC) | 2.8 |

| 1,3-Dipropyl-8-phenylxanthine | 30 |

| 1,3-Dipropyl-8-(HO₂CCH₂O-phenyl)xanthine | 44 |

| 8-Phenyltheophylline (B1204217) | 74 |

| 1,3-Dipropyl-8-(p-sulfophenyl)xanthine | 130 |

| 8-(p-Sulfophenyl)theophylline | 920 |

| Theophylline (B1681296) | 7,600 |

Data sourced from competitive binding experiments against [3H]XAC in rat brain membranes. pnas.org

Autoradiographic studies using [3H]XAC in mouse brain slices have helped visualize the regional distribution of A1-adenosine receptors, confirming high-affinity binding and a distribution consistent with known A1 receptor locations. nih.gov

As a selective antagonist of A1 adenosine receptors, 1,3-Dipropyl-8-phenylxanthine can modulate neuronal activity. Adenosine, acting on presynaptic A1 receptors, typically inhibits the release of various neurotransmitters. nih.gov By blocking these receptors, 1,3-Dipropyl-8-phenylxanthine and its analogs can prevent this inhibition, thereby enhancing synaptic transmission.

In studies on freely behaving rats, the A1 receptor antagonist 1,3-dipropyl-8-(4-acrylate)phenylxanthine was found to markedly enhance synaptic transmission at mossy fiber–CA3 synapses and occlude frequency facilitation, a form of short-term synaptic plasticity. jneurosci.org This suggests that by blocking the tonic inhibitory effect of endogenous adenosine, the compound increases neuronal responsiveness. jneurosci.org

Further research has shown that microinjecting 1,3-dipropyl-8-phenylxanthine (also referred to as CPDX in this study) into the perifornical-lateral hypothalamic area (PF-LHA) of rats, a region involved in arousal, leads to an increase in wakefulness and a corresponding decrease in both non-REM and REM sleep. nih.gov This finding supports the role of A1 receptor antagonism in promoting arousal by acting on wake-active neurons. nih.gov

Research in the Cardiovascular System

The cardiovascular system is another primary site of action for adenosine, which regulates vascular tone, blood pressure, and heart function. Consequently, antagonists like 1,3-Dipropyl-8-phenylxanthine have been investigated for their cardiovascular effects.

Adenosine's effects on blood vessels are complex and receptor-dependent. Activation of A2 adenosine receptors generally causes vasodilation and a decrease in blood pressure. nih.gov As an antagonist, 1,3-Dipropyl-8-phenylxanthine can block these effects. In vivo studies in rats using the water-soluble derivative XAC showed it antagonized the hypotensive (blood pressure-lowering) effects of adenosine analogs, an action attributed to A2 receptor blockade. mit.edunih.gov

Conversely, some studies indicate that adenosine can also cause vasoconstriction under certain conditions, an effect potentially mediated by A3 receptors on mast cells. ahajournals.orgresearchgate.net A derivative of 1,3-dipropyl-8-phenylxanthine, BW-A1433, which blocks A1, A2, and A3 receptors, was found to significantly reduce this adenosine-induced vasoconstriction. ahajournals.org

Long-term continuous blockade of adenosine receptors with a related compound, 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), was shown to cause a significant increase in both systolic and diastolic blood pressure in rats, leading to arterial hypertension. nih.gov This study also observed hyperplastic and hypertrophic changes in blood vessels, underscoring the trophic role of endogenous adenosine in maintaining vascular structure. nih.gov

In the heart, adenosine primarily acts on A1 receptors to mediate cardiac depression, including a reduction in heart rate (negative chronotropy). nih.govnih.gov As a potent A1-selective antagonist, derivatives of 1,3-Dipropyl-8-phenylxanthine effectively block these effects.

In anesthetized rats, the congener XAC was found to be 5- to 10-fold more potent in blocking adenosine-induced bradycardia (an A1-mediated effect) than in blocking hypotension (an A2-mediated effect), highlighting its A1-selectivity in a functional cardiovascular model. mit.edunih.gov

| Adenosine Analog | Effect Measured | Antagonist | Observation |

| NECA, R-PIA, 2-CADO | Bradycardia (A₁ Effect) | XAC | Blocked at lower doses |

| NECA, R-PIA, 2-CADO | Hypotension (A₂ Effect) | XAC | Blocked at 5- to 10-fold higher doses |

This table summarizes the in vivo A₁-selective antagonism of XAC, a derivative of 1,3-Dipropyl-8-phenylxanthine, in rats. mit.edunih.gov

Furthermore, research in a porcine model of ventricular fibrillation demonstrated that the competitive adenosine antagonist BW-A1433U, another derivative of 1,3-dipropyl-8-phenylxanthine, could reverse and prevent post-defibrillation bradyarrhythmia and associated hemodynamic depression. ahajournals.org This suggests that endogenous adenosine plays a significant role in the cardiovascular collapse that can follow defibrillation, and its blockade can be beneficial. ahajournals.org Chronic administration of the related compound DPSPX also resulted in a significant increase in the size of left ventricle myocardial cell nuclei, pointing to a role for adenosine in regulating cardiac cell growth. nih.gov

Studies in the Immune System and Inflammatory Processes

The role of 1,3-Dipropyl-8-phenylxanthine in the immune system is primarily inferred from its antagonism of adenosine receptors, which are known to modulate inflammatory pathways. Adenosine is recognized for its generally anti-inflammatory effects, which include inhibiting the function of lymphocytes and regulating the activity of other immune cells like mast cells. nih.gov

Research has indicated that adenosine can potentiate the release of histamine (B1213489) from mast cells. nih.gov A study on arteriolar vasoconstriction found that the response was mediated by the secondary release of histamine and thromboxane (B8750289) from degranulating mast cells, a process stimulated by adenosine. ahajournals.org This vasoconstrictor response was significantly reduced by the 1,3-dipropyl-8-phenylxanthine derivative BW-A1433. ahajournals.org This finding suggests that by blocking adenosine receptors (including the A3 subtype implicated in mast cell degranulation), the compound can interfere with this specific inflammatory cascade.

While direct studies on the broader immunomodulatory effects of 1,3-Dipropyl-8-phenylxanthine are limited, its established antagonism at adenosine receptors implies a potential to counteract the normal immunosuppressive and regulatory functions of adenosine, thereby potentially altering immune responses.

Modulation of Natural Killer (NK) Cell Activity

1,3-Dipropyl-8-phenylxanthine and its congeners have been investigated for their effects on natural killer (NK) cell activity. NK cells are crucial components of the innate immune system, playing a vital role in the early defense against viral infections and cancer. Research indicates that the modulation of NK cell activity by certain compounds can be linked to adenosine receptors.

In studies involving murine and human lymphocytes, the adenosine analogue tubercidin (B1682034) was found to inhibit NK cell activity, while the deoxyadenosine (B7792050) analogue 2-fluoro-1-beta-D-arabinofuranosyladenine 5'-monophosphate (F-ara-AMP) stimulated it. nih.gov The inhibition of NK cell activity by adenosine, deoxyadenosine, and adenosine receptor agonists could be partially counteracted by the adenosine receptor antagonist, a congener of 1,3-dipropyl-8-phenylxanthine. nih.gov This suggests that the inhibitory effects of these agents may be mediated through adenosine receptors.

Interestingly, agents that stimulate NK cell activity, such as deoxyadenosine and A1 receptor agonists, did not further enhance the 1.5-fold increase in activity already produced by a specific concentration of the 1,3-dipropyl-8-phenylxanthine amine congener. nih.gov This observation implies a potential ceiling effect or a distinct mechanism of action for the xanthine (B1682287) derivative. The research suggests a role for both A1 and A2 adenosine receptors in the regulation of murine NK cell activity. nih.gov

It's important to note that while the inhibition of NK cell activity by some agents appears to involve adenosine receptors, the inhibitory action of tubercidin does not seem to follow this pathway. nih.gov Further research has also explored the impact of humor and laughter on NK cell activity, finding that laughter may reduce stress and improve NK cell function, which is significant as low NK cell activity is associated with decreased disease resistance. wku.edu

Role in Experimental Models of Acute Pancreatitis

The investigation of 1,3-Dipropyl-8-phenylxanthine in the context of acute pancreatitis has been explored through various experimental models that aim to replicate the human condition. Acute pancreatitis is a serious inflammatory disorder of the pancreas, and understanding its pathophysiology is crucial for developing effective treatments. nih.govdarmzentrum-bern.ch Animal models are essential for this research due to the difficulty of obtaining pancreatic tissue from human patients at different stages of the disease. nih.gov

Commonly used experimental models of acute pancreatitis include:

Cerulein-Induced Pancreatitis: This is a widely used and reproducible model in rats and mice that induces a mild, edematous form of acute pancreatitis. nih.govresearchgate.net Supramaximal doses of cerulein, a cholecystokinin (B1591339) analogue, lead to the premature activation of digestive enzymes within acinar cells, causing cellular injury and inflammation. nih.govdarmzentrum-bern.ch

Bile Salt-Induced Pancreatitis: This model creates a more severe, necrotizing form of acute pancreatitis by the retrograde infusion of sodium taurocholate into the pancreatic duct. nih.gov

L-arginine-Induced Pancreatitis: A high dose of L-arginine can induce severe necrotizing pancreatitis in rats, characterized by extensive damage to pancreatic acinar cells. nih.gov

Duct Ligation Model: Partial ligation of the pancreatic duct can induce a severe form of necrotizing pancreatitis. researchgate.net

Caerulein (B1668201) and Lipopolysaccharide (LPS) Model: The combination of caerulein and LPS in mice can induce a severe acute pancreatitis with systemic inflammation. semanticscholar.org

These models allow researchers to study the cellular and molecular mechanisms of acute pancreatitis, including acinar cell death, inflammation, and the systemic inflammatory response. nih.govdarmzentrum-bern.chmdpi.com The insights gained from these models are critical for identifying potential therapeutic targets and evaluating the efficacy of compounds like 1,3-Dipropyl-8-phenylxanthine.

Involvement in Anti-Tumor Immune Surveillance (A2B AR-related)

The A2B adenosine receptor (A2B AR) has emerged as a significant player in the tumor microenvironment, influencing cancer cell proliferation, angiogenesis, metastasis, and immune suppression. researchgate.netnih.gov Extracellular adenosine, often found in high concentrations in tumor tissues, acts as a suppressant of anti-tumor immune surveillance. researchgate.netnih.gov The A2B AR is frequently overexpressed in various cancer tissues compared to normal adjacent tissues. researchgate.netnih.gov

The role of the A2B AR in cancer progression has led to the investigation of A2B AR antagonists as potential anti-cancer agents. researchgate.netnih.gov Blockade of the A2B AR has been shown to inhibit the growth of various cancer cell lines, including prostate and colon cancer cells. researchgate.net Furthermore, activation of the A2B AR can promote tumor growth and metastasis in animal models. researchgate.net

Adenosine's immunosuppressive effects are a key area of interest, and strategies to block adenosine-generating enzymes or antagonize its receptors are being explored for immunomodulation in cancer therapy. researchgate.net The A2B AR, in particular, is known to be involved in regulating the function of various immune cells. preprints.org By blocking the A2B AR, it may be possible to enhance the body's natural anti-tumor immune response.

Research has demonstrated that A2B AR activation is linked to several mechanisms that promote tumor progression:

Modulation of the tumor microenvironment: Adenosine influences the production of growth factors, cytokines, and chemokines. oaepublish.com

Regulation of immune cells: It affects the differentiation and function of dendritic cells and macrophages, which are crucial for immune surveillance. oaepublish.com

Promotion of metastasis: A2B AR activation on cancer cells can enhance their migratory and invasive capabilities. researchgate.netoaepublish.com

The development of potent and selective A2B AR antagonists, including derivatives of 1,3-dipropyl-8-phenylxanthine, is a promising avenue for cancer therapy. acs.org

Other Organ System and Cellular Context Investigations

Beyond its specific roles in modulating NK cell activity and its implications in cancer and pancreatitis, 1,3-dipropyl-8-phenylxanthine and its derivatives have been studied in various other organ systems and cellular contexts. These investigations have primarily focused on their interactions with adenosine receptors and the subsequent effects on cellular signaling pathways.

Functionalized congeners of 1,3-dipropyl-8-phenylxanthine have been shown to be potent antagonists at both A1 and A2 adenosine receptors. nih.govnih.gov These derivatives have been investigated for their ability to modulate adenylate cyclase activity in different cell types, including:

Pheochromocytoma cells: These cells, derived from adrenal gland tumors, are used to study A2 adenosine receptors that stimulate adenylate cyclase. nih.govnih.gov

Platelets: Human platelets also possess A2 adenosine receptors that stimulate adenylate cyclase, and these have been a target for studying the effects of xanthine derivatives. nih.govnih.govd-nb.info

Fat cells (Adipocytes): Rat fat cells are a model for studying A1 adenosine receptors that inhibit adenylate cyclase. nih.govnih.govd-nb.info

Studies have shown that certain derivatives of 1,3-dipropyl-8-phenylxanthine exhibit selectivity for A1 over A2 receptors. researchgate.net For instance, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), a related compound, is a highly selective A1 adenosine receptor antagonist. d-nb.info The affinity of these compounds for different adenosine receptor subtypes has been characterized through radioligand binding studies in various tissues, including brain and heart membranes. d-nb.info

Furthermore, the structure-activity relationship of these xanthine derivatives has been explored, with modifications to the 8-phenyl group leading to compounds with varying affinities and selectivities for adenosine receptor subtypes. researchgate.net These investigations are crucial for the development of selective ligands that can be used as pharmacological tools to probe the function of adenosine receptors in different physiological and pathological processes.

Advanced Research Methodologies and Experimental Applications

Utilization as Antagonist Radioligands in Receptor Characterization

The characterization of adenosine (B11128) receptors has been significantly advanced by the development of radiolabeled antagonists. Derivatives of 1,3-dipropyl-8-phenylxanthine have been pivotal in this area. An early example is [3H]1,3-diethyl-8-phenylxanthine ([3H]DPX), which was among the first antagonist radioligands used to study adenosine receptors. nih.gov However, its utility was hampered by its high lipophilicity and relatively low affinity, which contributed to high nonspecific binding. nih.gov

To overcome these limitations, the "functionalized congener" approach was developed, leading to the synthesis of derivatives of 1,3-dipropyl-8-phenylxanthine with improved properties. nih.gov A notable example is the xanthine (B1682287) amine congener (XAC), an amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine. The tritiated form, [3H]XAC, proved to be a much more satisfactory antagonist radioligand for studying A1 adenosine receptors, exhibiting higher affinity and specificity. nih.gov For instance, [3H]XAC binds to A1 adenosine receptors in calf and rat brain with high affinity (Kd values of 0.17 and 1.2 nM, respectively). nih.gov Furthermore, [3H]XAC was the first antagonist radioligand to demonstrate high affinity at A2 adenosine receptors, making it a valuable tool for characterizing these receptors in tissues like human platelets. nih.gov

The development of these radioligands has been crucial for determining the density and distribution of adenosine receptors in various tissues and for elucidating the binding properties of other unlabeled compounds through competitive binding assays.

| Radioligand | Parent Compound | Key Characteristics | Receptor Target(s) |

|---|---|---|---|

| [3H]DPX | 1,3-Diethyl-8-phenylxanthine | High lipophilicity, low affinity, high nonspecific binding. nih.gov | Adenosine Receptors |

| [3H]XAC | 1,3-Dipropyl-8-phenylxanthine | Higher affinity and specificity compared to [3H]DPX. nih.gov | A1 and A2 Adenosine Receptors. nih.gov |

Development and Application of Fluorescent Ligands for Receptor Visualization and Flow Cytometry

Building on the functionalized congener approach, fluorescent ligands derived from 1,3-dipropyl-8-phenylxanthine have been created to visualize and study adenosine receptors in living cells. These fluorescent probes offer the advantage of real-time monitoring of receptor localization and dynamics, which is not possible with radioligands.

A prime example is XAC-BY630, a fluorescent antagonist derived from the xanthine amine congener (XAC). This probe has been successfully used to visualize the A1 adenosine receptor and to detect antagonist-receptor complexes within small regions of the cell membrane using advanced microscopy techniques. The development of such fluorescent tools allows for a more detailed understanding of receptor pharmacology at the subcellular level.

Deployment in Preclinical Models for Studying Adenosine Receptor-Mediated Pathophysiological Processes

Derivatives of 1,3-dipropyl-8-phenylxanthine have been instrumental in investigating the role of adenosine receptors in various disease states through their use in preclinical animal models. These studies have provided valuable insights into the therapeutic potential of targeting these receptors.

For instance, a series of 1,3-dipropyl-8-phenylxanthine derivatives have been synthesized and evaluated for their bronchospasmolytic activity. In a preclinical model of asthma using guinea pigs, these compounds demonstrated in vivo efficacy against histamine-induced bronchoconstriction, highlighting the potential of A2A adenosine receptor antagonism in respiratory diseases. researchgate.net

In another example, a selective A2B adenosine receptor antagonist derived from the 8-phenylxanthine (B3062520) scaffold, ATL-801, was shown to ameliorate experimental colitis in mouse models. google.com This finding suggests that blocking A2B receptors could be a therapeutic strategy for inflammatory bowel disease. google.com These preclinical studies underscore the importance of 1,3-dipropyl-8-phenylxanthine derivatives as research tools to validate therapeutic targets and to explore the underlying mechanisms of disease.

| Derivative Class | Preclinical Model | Pathophysiological Process Studied | Key Finding |

|---|---|---|---|

| 1,3-Dipropyl-8-phenylxanthine derivatives | Guinea pig model of asthma | Bronchoconstriction researchgate.net | Demonstrated in vivo bronchospasmolytic activity. researchgate.net |

| 8-Phenylxanthine derivative (ATL-801) | Mouse models of colitis | Gut inflammation google.com | Ameliorated experimental colitis. google.com |

Strategies for Optimizing Solubility and Bioavailability for In Vivo Research Applications

A significant challenge in the in vivo application of 1,3-dipropyl-8-phenylxanthine and its analogs is their characteristically low aqueous solubility and high lipophilicity. nih.gov These properties can lead to poor absorption and erratic bioavailability, limiting their effectiveness in animal studies. To address this, several strategies have been developed to improve their physicochemical properties.

The "functionalized congener" approach, as mentioned earlier, has been a key strategy. By attaching a functionalized chain to the 8-phenyl ring, derivatives with enhanced water solubility can be synthesized. nih.govnih.gov For example, the creation of the amino congener XAC not only improved its utility as a radioligand but also increased its water solubility compared to the parent 8-phenylxanthine compounds. nih.gov The water solubility of amino acid conjugates can be enhanced by as much as two orders of magnitude over uncharged 8-phenylxanthine derivatives. nih.gov

Another approach involves the introduction of polar functional groups, such as sulfonates, onto the 8-phenyl ring. acs.orgbiointerfaceresearch.com This modification has been shown to significantly increase the water solubility of 1-alkyl-8-phenylxanthine derivatives, making them more suitable for in vivo research. acs.org For example, 1-propyl-8-p-sulfophenylxanthine is a highly water-soluble and selective A2B antagonist. acs.org

More recently, glucosylation has been explored as a method to improve the water solubility of 8-aryl xanthines. researchgate.net By attaching a glucose moiety, the resulting glucosylated compound demonstrated improved water solubility compared to its non-glycosylated counterpart. researchgate.net These optimization strategies are crucial for translating the potent in vitro activity of 1,3-dipropyl-8-phenylxanthine derivatives into effective tools for in vivo pharmacological research.

Emerging Research Directions and Future Perspectives

Rational Design of Novel Analogs for Enhanced Potency and Subtype Selectivity

The rational design of analogs based on the 1,3-dipropyl-8-phenylxanthine structure has been a fruitful strategy for enhancing potency and achieving selectivity among adenosine (B11128) receptor subtypes. Modifications at the 8-position aryl group have been particularly effective in tuning the pharmacological profile of these compounds.

Early research involved exploring a variety of aryl substituents to improve selectivity for the A1 adenosine receptor. For instance, the addition of 4-sulfamoylphenyl and 4-carbamoylphenyl groups resulted in potent analogs with a degree of selectivity for the A1 receptor. nih.gov Dihydroxyphenyl substitutions also consistently conferred A1 selectivity, with 1,3-Dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine emerging as a highly selective A1 antagonist, displaying an A1/A2 potency ratio of approximately 90. nih.gov

A key challenge with early xanthine (B1682287) analogs was their poor water solubility, which limited their utility in pharmacological experiments. nih.gov To address this, researchers introduced polar carboxylate and carboxamide moieties to the 8-aryl substituent. nih.gov This led to the development of "functionalized congeners" designed to maintain high receptor affinity while improving solubility. A notable example is 1,3-dipropyl-8-(p-carboxymethylphenyl)xanthine, which served as a versatile intermediate for creating amino acid and peptide conjugates. nih.gov These derivatives exhibited high potency at both A1 and A2 receptor subclasses, with some selectivity toward A1 receptors. nih.gov For example, conjugates derived from this scaffold showed affinity constants in the range of 15 to 30 nM at A1 receptors in fat cells and 25 to 310 nM at A2 receptors in other cell types. nih.gov

Another successful approach has been the replacement of the 8-phenyl ring with cycloalkyl groups. 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) and its 8-cyclohexyl counterpart were found to be exceptionally potent and selective antagonists for A1 receptors, with Ki values in the 1-1.5 nM range. nih.gov DPCPX, in particular, demonstrated a remarkable 700-fold selectivity for A1 over A2 receptors. d-nb.info

Table 1: Affinity and Selectivity of 1,3-Dipropyl-8-phenylxanthine Analogs

| Compound | Modification at 8-Position | Receptor Target | Affinity (Ki) | Selectivity |

|---|---|---|---|---|

| 1,3-Dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine | 2-hydroxy-4-methoxyphenyl | A1 Adenosine Receptor | High | ~90-fold (A1 vs. A2) nih.gov |

| 1,3-Dipropyl-8-[2-hydroxy-4-[(carboxymethyl)oxy]phenyl]xanthine | 2-hydroxy-4-[(carboxymethyl)oxy]phenyl | A1 Adenosine Receptor | 37 nM | 54-fold nih.gov |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Cyclopentyl | A1 Adenosine Receptor | 0.45 nM - 1.5 nM nih.govd-nb.info | >700-fold (A1 vs. A2) d-nb.info |

Kinetic Perspectives in Adenosine Receptor Ligand Discovery and Optimization

In recent years, the focus of adenosine receptor ligand discovery has expanded beyond thermodynamic affinity (KD) to include the kinetic parameters of ligand-receptor binding, such as the association (kon) and dissociation (koff) rate constants. nih.gov There is a growing body of evidence suggesting that these kinetic properties, particularly the ligand's residence time at the receptor, are strongly correlated with in vivo efficacy and safety. nih.gov

Studies involving series of 8-phenylxanthine (B3062520) derivatives have been instrumental in establishing structure-kinetic relationships for adenosine receptor antagonists. nih.gov Research on A2B adenosine receptor antagonists has demonstrated a clear link between a ligand's residence time and its functional effect. nih.gov For certain structurally similar xanthine compounds with different kinetic profiles, a longer residence time at the A2B receptor was associated with a more extended cellular response. nih.govnih.gov

This link underscores the importance of evaluating binding kinetics as a critical selection parameter in the early phases of drug discovery. nih.gov By optimizing the kinetic profile of 1,3-dipropyl-8-phenylxanthine analogs, it may be possible to fine-tune their duration of action and improve their therapeutic window, representing a significant advancement over selecting candidates based solely on affinity and potency.

Contributions to Understanding Adenosine Receptor Heterogeneity and Allosteric Modulation

Derivatives of 1,3-dipropyl-8-phenylxanthine have proven to be invaluable tools for probing the structural and functional complexity of adenosine receptors. One of the key contributions has been in the characterization of different conformational states of the receptors, particularly the A1 subtype.

Using radiolabeled antagonist probes, such as the tritiated amine-functionalized congener known as [3H]XAC, researchers have been able to explore the receptor's interaction with G proteins. nih.gov In binding assays, the inhibition of [3H]XAC binding by adenosine agonists results in biphasic curves in the absence of GTP. nih.gov This biphasic nature is indicative of the antagonist binding to both high-affinity and low-affinity agonist states of the A1 receptor, which correspond to the G protein-coupled and uncoupled states of the receptor, respectively. nih.gov The ability to observe these distinct states has been crucial for understanding the initial steps of signal transduction.

Furthermore, the high affinity and specificity of probes like [3H]DPCPX have allowed for the detailed analysis of these receptor states even in tissues with low receptor densities. d-nb.info These pharmacological tools enable a deeper investigation into receptor heterogeneity, providing insights into the dynamic equilibrium between different functional conformations of the receptor in the cell membrane.

Potential as Advanced Pharmacological Probes for Dissecting Adenosine System Roles in Health and Disease

The development of functionalized and radiolabeled derivatives of 1,3-dipropyl-8-phenylxanthine has provided the scientific community with powerful pharmacological probes to dissect the roles of the adenosine system. These tools are essential for characterizing receptor distribution, density, and function in various tissues and disease models.

The creation of the amine-functionalized congener, xanthine amine congener (XAC), and its tritiated form, [3H]XAC, marked a significant advance in the field. nih.gov Compared to earlier antagonist radioligands, [3H]XAC offers higher receptor affinity (Kd of 1.23 nM in rat cerebral cortex), lower nonspecific binding, and improved hydrophilicity, making it a more reliable tool for receptor binding assays. nih.gov It has been used to quantify A1 adenosine receptors in brain membranes from multiple species. nih.gov

These derivatives are not only used for receptor binding but also for studying the modulation of cellular functions. For instance, they have been employed as antagonists to investigate the role of A1 and A2 adenosine receptors in regulating adenylate cyclase activity in various cell types, including fat cells, platelets, and pheochromocytoma cells. nih.gov The potential to create radioiodinated versions of these ligands further enhances their utility as probes for in vitro and in vivo studies. nih.gov By providing a means to selectively block specific receptor subtypes, these advanced pharmacological probes continue to be indispensable for elucidating the complex involvement of adenosine signaling in physiological and pathological processes.

Q & A

Basic Research Question

- p-Sulfo/p-carboxy substituents : Derivatives like 8-(p-sulphophenyl)theophylline enhance solubility but reduce A₂ potency by 2–5-fold .

- Functionalized congeners : Attach hydrophilic moieties (e.g., aminoethyl groups) to the 8-phenyl ring. XAC retains nanomolar affinity (Ki = 1.2 nM at A₁) while improving solubility .

Methodological Insight : Use aqueous dioxane or ethanol/water mixtures for reactions involving hydrazinemethyl or carbonyl modifications .

How do in vivo pharmacokinetic properties of 1,3-dipropyl-8-phenylxanthine derivatives compare to in vitro binding data?

Advanced Research Question

- Lipophilicity vs. bioavailability : The parent compound’s high lipophilicity limits in vivo use, but amino congeners (e.g., XAC) show improved membrane permeability and prolonged receptor occupancy .

- In vivo selectivity : In rats, the amino congener XAC antagonizes A₁-mediated bradycardia (16-fold selectivity over A₂ hypotensive effects), aligning with in vitro A₁/A₂ affinity ratios .

Methodological Insight : Conduct Shild plot analysis of dose-response curves in anaesthetized rats to quantify in vivo antagonism potency .

What safety protocols are recommended for handling 1,3-dipropyl-8-phenylxanthine in laboratory settings?

Basic Research Question

- Skin/eye exposure : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Toxicity classification : Classified as Acute Toxicity Category 4 (harmful if swallowed, inhaled, or absorbed). Use PPE (gloves, goggles) and work in fume hoods .

Methodological Insight : Store in airtight containers at 2–8°C to prevent degradation .

How can researchers design selective A₂B adenosine receptor antagonists using 1,3-dipropyl-8-phenylxanthine as a scaffold?

Advanced Research Question

- Pyrazole-xanthine hybrids : Introduce 3-benzimidazol-2-yl-methoxy groups to the 8-position. Compound 66 (Ki = 9.4 nM at A₂B) achieves >100-fold selectivity over A₁/A₂A/A₃ receptors .

- Anilide derivatives : Para-substituted electron-withdrawing groups (e.g., nitro, cyano) enhance A₂B affinity (Ki = 1–3 nM) .

Methodological Insight : Apply CoMFA (Comparative Molecular Field Analysis) to optimize steric/electronic properties for A₂B selectivity .

Why do GTP and ionic strength affect antagonist binding assays for adenosine receptors?

Advanced Research Question

- GTP effect : Induces conformational changes in G protein-coupled A₁ receptors, converting high-affinity agonist states to low-affinity states. Antagonist binding (e.g., [³H]XAC) remains unaffected, enabling differentiation of receptor states .

- Ionic strength : High NaCl concentrations increase affinity of ionized xanthines (e.g., sulfophenyl derivatives) by stabilizing charge interactions in the binding pocket .

Methodological Insight : Include 100 mM NaCl in buffer for assays involving charged antagonists .

What analytical techniques validate the purity and structure of synthesized 1,3-dipropyl-8-phenylxanthine derivatives?

Basic Research Question

- ¹H NMR : Confirm hydrazinemethyl or aryl substituents via chemical shifts (e.g., NH singlet at 9.83 ppm in thiosemicarbazide derivatives) .

- Elemental analysis : Verify stoichiometry of functionalized congeners (e.g., C17H20N4O2 for the parent compound) .

Methodological Insight : Use DMSO-d6 or CDCl3 as solvents for NMR, depending on derivative solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。